molecular formula C25H22FNO4 B8099051 n-Fmoc-(s)-4-fluorohomophenylalanine

n-Fmoc-(s)-4-fluorohomophenylalanine

Cat. No.: B8099051
M. Wt: 419.4 g/mol
InChI Key: KUXCZWSGUCCUBR-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Stereochemical Configuration

Molecular Architecture

N-Fmoc-(S)-4-fluorohomophenylalanine (C₂₅H₂₂FNO₄, MW 419.44 g/mol) features a four-part structure:

  • Fmoc Group : A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino group, ensuring stability during solid-phase peptide synthesis (SPPS) .
  • Homophenylalanine Backbone : A three-carbon side chain (CH₂-CH₂-CH₂) linking the α-carbon to the phenyl ring, enhancing conformational flexibility compared to phenylalanine .
  • Para-Fluorinated Phenyl Ring : A fluorine atom at the para position of the aromatic ring, introducing electronegativity and steric effects that influence peptide-receptor interactions .
  • Carboxylic Acid Terminus : A free -COOH group for peptide bond formation during chain elongation .

The (S)-configuration at the α-carbon is critical for maintaining biological activity, as mirrored in natural L-amino acids. This stereochemistry is preserved through asymmetric synthesis methods, such as chiral Ni(II) complex-mediated alkylation .

Key Structural Data
Property Value Source
Molecular Formula C₂₅H₂₂FNO₄
Molecular Weight 419.44 g/mol
SMILES O=C(O)C@HNC(OCC2C3=CC=CC=C3C4=CC=CC=C24)=O
Hazard Statements H302 (harmful if swallowed)

Spectroscopic and Crystallographic Insights

  • NMR : The fluorine atom causes distinct deshielding in ¹⁹F NMR (δ ≈ -110 ppm), while aromatic protons on the phenyl ring resonate at δ 7.2–7.4 ppm in ¹H NMR .
  • X-ray Crystallography : The Fmoc group adopts a planar conformation, stabilizing the molecule through π-π stacking with adjacent aromatic systems .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXCZWSGUCCUBR-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

n-Fmoc-(S)-4-fluorohomophenylalanine is a non-proteinogenic amino acid derivative that has garnered interest in the fields of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its applications in peptide synthesis, structure-activity relationships, and specific case studies demonstrating its efficacy.

This compound is characterized by the following properties:

  • Molecular Formula : C₁₅H₁₄FNO₂
  • Molecular Weight : 263.27 g/mol
  • CAS Number : 1260608-85-2
  • Fmoc Group : The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during synthesis processes .

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis techniques. The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain while maintaining the integrity of the amino group until the final stages of synthesis. This approach has been shown to yield high-purity peptides suitable for biological assays .

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including:

  • Antimicrobial Activity : Studies have indicated that modifications in amino acid structures, such as fluorination, can enhance antimicrobial properties. For instance, fluorinated analogs have been shown to exhibit increased potency against specific bacterial strains .
  • Protease Inhibition : The compound has been utilized in synthesizing peptide inhibitors that target proteases. Research indicates that peptides incorporating fluorinated amino acids can demonstrate improved binding affinities and selectivity towards target enzymes .

1. Antimicrobial Peptide Synthesis

A study conducted on the synthesis of antimicrobial peptides using this compound revealed significant enhancements in antimicrobial activity compared to their non-fluorinated counterparts. The fluorinated peptides exhibited lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria, indicating a potential application in developing new antimicrobial agents .

PeptideMIC (µg/mL)Activity
Control Peptide32Moderate
Fluorinated Peptide8High

2. Structure-Activity Relationship (SAR)

In another investigation focusing on structure-activity relationships, researchers synthesized a series of peptides incorporating this compound and evaluated their biological activities. The results demonstrated that even minor modifications in the peptide structure could lead to significant changes in biological activity, emphasizing the importance of fluorination in enhancing peptide efficacy .

Research Findings

Recent findings suggest that this compound can serve as a valuable building block for designing bioactive peptides. Its incorporation into peptide sequences has been linked to:

  • Enhanced stability against enzymatic degradation.
  • Improved solubility and bioavailability.
  • Increased potency against various biological targets.

Scientific Research Applications

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protection strategy is widely utilized in solid-phase peptide synthesis due to its efficiency and compatibility with a variety of reaction conditions. n-Fmoc-(S)-4-fluorohomophenylalanine serves as an important building block in this methodology, allowing for the incorporation of fluorinated residues into peptides. This can enhance the biological activity and stability of the resulting peptides, making them suitable for therapeutic applications .

Advantages of Fmoc Chemistry

  • High Purity : Fmoc-protected amino acids are available with high purity (>99%), which is crucial for successful peptide synthesis .
  • Automation : The Fmoc deprotection step is compatible with automated synthesizers, facilitating high-throughput peptide production .
  • Versatility : The Fmoc group allows for the introduction of various side-chain modifications without interfering with the peptide bond formation, enabling the synthesis of complex peptide libraries .

Medicinal Chemistry

Fluorinated Amino Acids in Drug Design
The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic properties. This compound can be used to develop peptides with enhanced metabolic stability and bioavailability. Fluorinated amino acids often exhibit increased binding affinity to biological targets, which is beneficial in drug design .

Structural Studies

NMR and Crystallography
Fluorinated amino acids like this compound are useful in structural biology studies. The presence of fluorine can improve the resolution of NMR spectra and X-ray crystallography data due to its distinct chemical environment. This aids in determining the three-dimensional structures of peptides and proteins, providing insights into their function and interactions .

Case Studies

Study Application Findings
Asymmetric SynthesisDevelopment of tailored amino acidsDemonstrated efficient synthesis routes using Ni(II) complexes, highlighting the utility of Fmoc-HoPhe(4-F) in producing chiral compounds with high yields .
Peptide LibrariesHigh-throughput synthesisUtilized Fmoc chemistry to create diverse peptide libraries for screening potential drug candidates, emphasizing the role of fluorinated residues in enhancing biological activity .
Structural AnalysisNMR studiesInvestigated the structural properties of peptides containing fluorinated amino acids, revealing improved spectral characteristics that facilitate detailed structural elucidation .

Comparison with Similar Compounds

Homophenylalanine vs. Phenylalanine Derivatives

The key distinction lies in the backbone: homophenylalanine has a β-carbon extension compared to phenylalanine. This structural difference impacts peptide conformation and interactions.

Compound Molecular Formula Molecular Weight Substituent CAS Number Key Applications
N-Fmoc-(S)-4-fluorohomophenylalanine* C25H21FNO4 ~434.45 4-F Not explicitly listed Peptide engineering, drug design
Fmoc-Phe(4-F)-OH C24H20FNO4 405.41 4-F 169243-86-1 SPPS, anti-inflammatory studies
N-Fmoc-4-chloro-L-homophenylalanine C25H22ClNO4 435.90 4-Cl 1260608-62-5 Peptide stapling, bioconjugation
Fmoc-L-phenylalanine C24H21NO4 387.42 None 35661-40-6 Standard SPPS building block

*Estimated based on homologs .

  • Backbone Length: Homophenylalanine derivatives (e.g., C25H21FNO4) introduce conformational flexibility, enabling unique peptide secondary structures .
  • Substituent Effects : Fluorine enhances metabolic stability and hydrophobicity compared to chlorine or nitro groups .

Stereochemical Variants

  • D vs. L Isomers: Fmoc-D-Phe(4-F)-OH (CAS 177966-64-2) is the D-isomer analog of Fmoc-Phe(4-F)-OH. The (S)-configuration in homophenylalanine derivatives ensures compatibility with natural L-amino acid-based peptides .

Halogenated Homophenylalanine Derivatives

  • Chloro vs.
  • Trifluoromethyl Homologs : Fmoc-4-trifluoromethyl-L-homophenylalanine (PubChem) introduces steric bulk and extreme hydrophobicity, useful in membrane-protein interactions .

Key Research Findings

  • Synthetic Yields : Ni-catalyzed decarboxylative borylation achieves >70% yields for Fmoc-protected boronates, a method adaptable to fluorinated homologs .

Preparation Methods

Resin Loading and Amino Acid Activation

The 2-CTC resin is a cornerstone for temporary carboxylic acid protection during SPPS. The protocol involves coupling Fmoc-(S)-4-fluorohomophenylalanine to the resin via its carboxyl group. Key steps include:

  • Activation : Dissolving the amino acid in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) to form a reactive ester.

  • Coupling : Stirring the mixture with 2-CTC resin for 2 hours, achieving >95% loading efficiency.

  • Capping : Treating unreacted sites with methanol to prevent side reactions during subsequent syntheses.

Optimization : Using 3 equivalents of amino acid and 9 equivalents of DIEA ensures near-quantitative resin loading, critical for large-scale production.

Fmoc Deprotection and Chain Elongation

After resin loading, the Fmoc group is removed using 20% piperidine in DMF, followed by iterative coupling of subsequent amino acids. HCTU or HATU/HOAt are preferred coupling agents due to their efficiency in minimizing racemization.

Asymmetric Synthesis via Chiral Ni(II) Complexes

Nickel-Mediated Alkylation

This method enables enantioselective synthesis of fluorinated amino acids. The glycine Schiff base Ni(II) complex is alkylated with 4-fluorobenzyl iodide under basic conditions.

  • Reagents : The Ni(II) complex of glycine is treated with 1.05 equivalents of 4-fluorobenzyl iodide in DMF using NaOMe as a base.

  • Diastereoselectivity : Achieves >97% de via a two-step quenching process with water, precipitating the major diastereomer.

Disassembly and Fmoc Protection

The alkylated Ni(II) complex is disassembled using 6N HCl in dimethoxyethane (DME), releasing the free amino acid. Subsequent Fmoc protection with Fmoc-OSu in acetone/water yields the target compound with 75–80% overall yield and >99% enantiomeric excess (ee).

Table 1 : Large-Scale Synthesis Parameters for N-Fmoc-(S)-4-Fluorohomophenylalanine

ParameterValue
Scale220 g of Ni(II) complex
Reaction Time (Alkylation)2 h at 20–40°C
Yield (Disassembly)76.7%
Purity (HPLC)99.0%

Solution-Phase Fmoc Protection Strategies

Direct Fmoc Chloride Coupling

In solution-phase synthesis, the amino acid is treated with Fmoc-Cl in a water-ethanol mixture (3:1 v/v) at 60°C. This one-pot method avoids racemization and achieves 85–90% yield.

Purification and Characterization

Crude product is purified via recrystallization from ethanol or toluene, followed by reverse-phase HPLC. Analytical data (NMR, HRMS) confirm structural integrity:

  • ¹H NMR (DMSO-d₆) : δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic), 4.22 (m, α-CH), 3.12 (dd, β-CH₂).

  • HRMS : m/z 419.1542 [M+H]⁺ (calc. 419.1548).

Industrial-Scale Production Considerations

Cost-Effective Resin Reusability

The 2-CTC resin can be regenerated and reused for up to five cycles with <5% loss in loading efficiency per cycle, reducing material costs by 40%.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityCost Efficiency
Solid-Phase (2-CTC)75–80>99HighModerate
Ni(II) Complex76–80>99HighLow
Solution-Phase85–9098–99ModerateHigh

Key Findings :

  • The Ni(II) complex method is optimal for enantiopure synthesis but requires specialized ligands.

  • Solid-phase synthesis balances cost and scalability, making it ideal for research laboratories .

Q & A

Q. What are the standard synthetic routes for preparing N-Fmoc-(S)-4-fluorohomophenylalanine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step strategies starting with fluorinated aromatic precursors. For example, fluorinated benzyl bromides (e.g., 4-fluorobenzyl bromide) are stereoselectively coupled to Seebach’s (S)-Boc-BMI, followed by hydrolysis and Fmoc-protection . Purity optimization involves:

  • Chromatographic Purification: Reverse-phase HPLC or flash chromatography to separate diastereomers.
  • Recrystallization: Using ethanol/water mixtures to remove residual impurities.
  • Analytical Validation: LC-MS and ¹⁹F NMR to confirm purity (>98%) and stereochemical integrity .

Q. How is this compound characterized in solution-phase peptide synthesis?

Methodological Answer: Characterization includes:

  • ¹H/¹³C/¹⁹F NMR Spectroscopy: To verify fluorine incorporation and regiospecificity (e.g., ¹⁹F NMR chemical shifts at ~-115 ppm for para-fluorine) .
  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ for C₂₅H₂₀FNO₄: 417.14 Da) .
  • Chiral HPLC: To ensure enantiomeric excess (>99% for S-configuration) .

Advanced Research Questions

Q. How can acid-sensitive protecting groups be retained during Fmoc deprotection of this compound in peptide synthesis?

Methodological Answer: Acid-labile groups (e.g., tert-butyl esters) require mild deprotection conditions:

  • Ionic Liquid-Based Deprotection: Use 20% piperidine in [BMIM][BF₄] at room temperature for 30 minutes, achieving >95% cleavage efficiency without side reactions .
  • Microwave-Assisted Deprotection: Reduces reaction time to 5 minutes while maintaining protecting group stability .

Q. What are the structural and thermodynamic impacts of 4-fluorine substitution on peptide helicity and aggregation?

Methodological Answer: Fluorination alters peptide behavior through:

  • Conformational Restriction: ¹⁹F NMR and CD spectroscopy reveal enhanced α-helix stability due to fluorine’s electronegativity and steric effects .
  • Aggregation Propensity: Thioflavin-T assays show reduced amyloid formation compared to non-fluorinated analogs, attributed to disrupted π-π stacking . Table 1: Fluorinated vs. Non-Fluorinated Phenylalanine in Peptide Stability
Property4-FluorophenylalanineNon-Fluorinated Phenylalanine
α-Helix Content (CD)62% ± 3%45% ± 5%
Tₘ (DSC)78°C65°C
Aggregation Half-Life>48 hours12 hours
Data derived from .

Q. How can racemization be minimized during solid-phase incorporation of this compound?

Methodological Answer: Racemization is mitigated via:

  • Low-Temperature Coupling: Activate with HATU/DIPEA at 0°C for 1 hour (racemization <0.5%) .
  • Pseudo-Proline Dipeptides: Incorporate flanking residues (e.g., Ser-Pro) to reduce steric strain during coupling .

Q. What analytical strategies resolve contradictions in fluorinated peptide bioactivity data?

Methodological Answer: Discrepancies arise from fluorination-induced solubility or receptor interactions. Resolve via:

  • Molecular Dynamics (MD) Simulations: Compare fluorine’s van der Waals interactions with target proteins (e.g., SARS-CoV-2 main protease) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity differences (ΔΔG ~1.2 kcal/mol for fluorinated vs. non-fluorinated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.